molecular formula C7H11N3O2S B1387110 5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid CAS No. 1038972-30-3

5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid

Cat. No. B1387110
M. Wt: 201.25 g/mol
InChI Key: CGYUOJAPOSNRFD-UHFFFAOYSA-N
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Description

“5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid” is a chemical compound with the molecular formula C7H11N3O2S . It has a molecular weight of 201.24 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid”, has been reported in several studies . These compounds were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid” include a density of 1.37±0.1 g/cm3 . The boiling point is predicted to be 463.5±47.0 °C .

Future Directions

The future directions for “5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid” and related compounds could involve further exploration of their potential applications in medicinal chemistry, particularly as anticancer agents . Further studies could also focus on elucidating their mechanisms of action and improving their selectivity against normal and cancerous cell lines .

properties

IUPAC Name

5-(1H-1,2,4-triazol-5-ylsulfanyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c11-6(12)3-1-2-4-13-7-8-5-9-10-7/h5H,1-4H2,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYUOJAPOSNRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)SCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid
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5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid
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5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid
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5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid

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